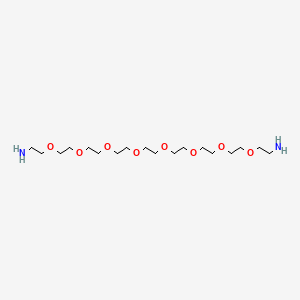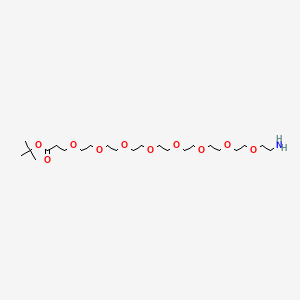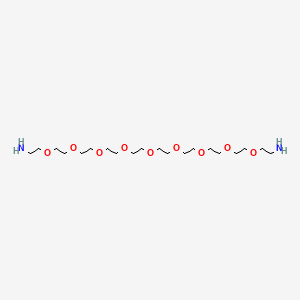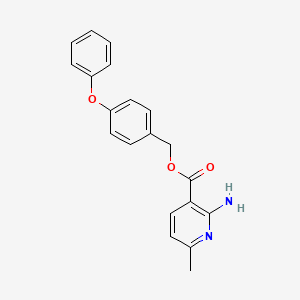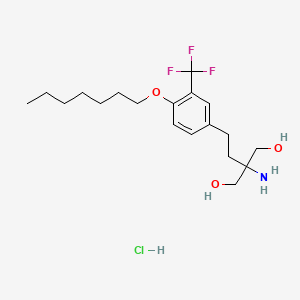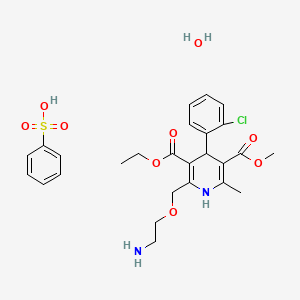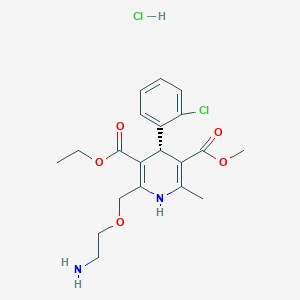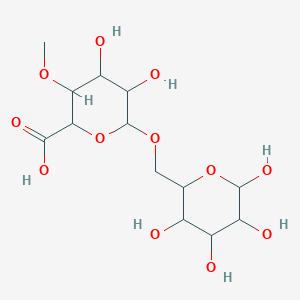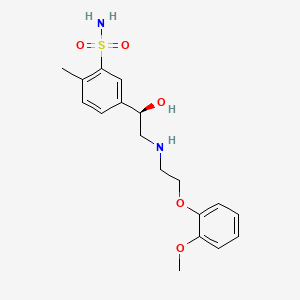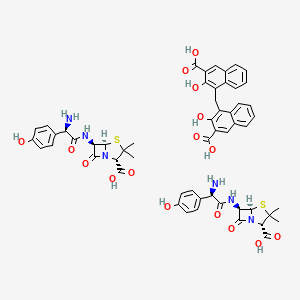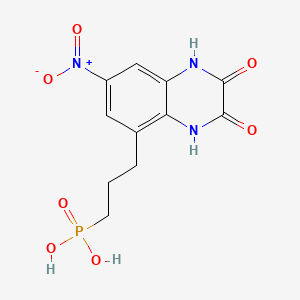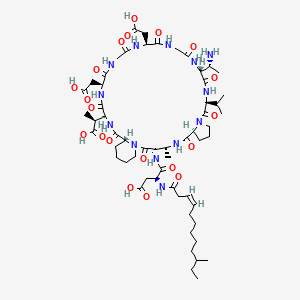
AQ-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AQ-101 is a inhibitor of MDM2, which induces MDM2 protein degradation through a self-ubiquitination and proteasome-mediated mechanism.
Wissenschaftliche Forschungsanwendungen
Cancer-Inhibiting Mechanism and Therapeutic Potential
AQ-101, a novel small-molecule anthraquinone analogue synthesized from rhein, exhibits potent anticancer activity. A study revealed that AQ-101 induces MDM2 protein degradation through self-ubiquitination and a proteasome-mediated mechanism. This leads to p53 activation, contributing to apoptosis in acute lymphoblastic leukemia (ALL), particularly in cases with a wild-type p53 phenotype and MDM2 expression. In vivo, AQ-101 effectively inhibited ALL development in mice with a human ALL xenograft, suggesting its potential as a safe and novel anticancer drug targeting MDM2 (Gu et al., 2017).
Applications in Environmental and Material Sciences
In another context, the term "AQ" refers to anthraquinone compounds used in environmental and material sciences. One study utilized a quinone-modified metal-organic framework, NH2-MIL-101(Fe), with 2-anthraquinone sulfonate (AQS) for the enhanced degradation of bisphenol A. This demonstrates the potential of AQ derivatives in environmental remediation applications (Li et al., 2017).
AQ in Analytical and Biosensor Technologies
AQ derivatives have also been utilized in analytical and biosensor technologies. A study focused on developing a paper-based electrochemical biosensor using an anthraquinone-labeled pyrrolidinyl peptide nucleic acid probe for detecting human papillomavirus (HPV). This innovation highlights the versatility of AQ derivatives in creating sensitive and specific biosensors for medical diagnostics (Teengam et al., 2017).
AQ in Photocatalysis and Energy Applications
AQ-based compounds have been investigated for their potential in photocatalysis and energy applications. A study synthesized mesoporous Cu-loaded TiO2 from a Ti-based MOF, MIL-125, integrating Cu single atoms for efficient photocatalytic hydrogen evolution. This research suggests that AQ-derived materials could play a significant role in advancing sustainable energy solutions (Ma et al., 2022).
Eigenschaften
CAS-Nummer |
1353384-61-8 |
|---|---|
Produktname |
AQ-101 |
Molekularformel |
C16H10ClNO5 |
Molekulargewicht |
331.71 |
IUPAC-Name |
2-Chloro-N-(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO5/c17-6-12(21)18-7-4-9-14(11(20)5-7)16(23)13-8(15(9)22)2-1-3-10(13)19/h1-5,19-20H,6H2,(H,18,21) |
InChI-Schlüssel |
FVBACBMWEZTDOY-UHFFFAOYSA-N |
SMILES |
O=C(NC(C=C1C2=O)=CC(O)=C1C(C3=C2C=CC=C3O)=O)CCl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AQ-101; AQ101; AQ 101 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



